1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone

Kinase inhibitor selectivity Scaffold hopping ATP-competitive inhibitor

1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone (CAS 478259-73-3) is a synthetic small-molecule 2-aminothiazole derivative bearing a 4-trifluoromethylphenyl substituent at the 2-amino position and an acetyl group at the thiazole 5-position. Frequently misattributed in vendor catalogs as synonymous with the IKK-2 inhibitor TPCA-1 (CAS 507475-17-4), this compound is in fact a structurally distinct chemical entity featuring a thiazole core rather than the thiophene core of TPCA-1, and a 4-trifluoromethylphenyl group in place of TPCA-1's 4-fluorophenyl group.

Molecular Formula C12H9F3N2OS
Molecular Weight 286.27
CAS No. 478259-73-3
Cat. No. B2478096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone
CAS478259-73-3
Molecular FormulaC12H9F3N2OS
Molecular Weight286.27
Structural Identifiers
SMILESCC(=O)C1=CN=C(S1)NC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H9F3N2OS/c1-7(18)10-6-16-11(19-10)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,17)
InChIKeyQOVWUFYVARTOOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone (CAS 478259-73-3): Procurement-Relevant Identity and Baseline Characterization


1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone (CAS 478259-73-3) is a synthetic small-molecule 2-aminothiazole derivative bearing a 4-trifluoromethylphenyl substituent at the 2-amino position and an acetyl group at the thiazole 5-position . Frequently misattributed in vendor catalogs as synonymous with the IKK-2 inhibitor TPCA-1 (CAS 507475-17-4), this compound is in fact a structurally distinct chemical entity featuring a thiazole core rather than the thiophene core of TPCA-1, and a 4-trifluoromethylphenyl group in place of TPCA-1's 4-fluorophenyl group [1]. The compound is explicitly claimed as a Raf kinase inhibitor in patent families WO2009006404A2 and WO2010078408A1, and serves as a synthetic intermediate for Raf-targeting oxime derivatives [2]. Its calculated LogP of 3.7 differentiates it sharply from the more polar TPCA-1 (XLogP 0.79), carrying implications for membrane permeability, formulation strategy, and off-target promiscuity risk [3].

Why 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone Cannot Be Interchanged with TPCA-1 or Generic Aminothiazole IKK Inhibitors


Despite widespread vendor-level conflation of CAS 478259-73-3 with the IKK-2 inhibitor TPCA-1 (CAS 507475-17-4), the two compounds belong to entirely different chemical series: a 2-aminothiazole-acetyl scaffold versus a 2-ureidothiophene-carboxamide scaffold . This core heterocycle swap (thiazole vs. thiophene) fundamentally alters hydrogen-bonding capacity, geometry of the ATP-competitive binding pharmacophore, and metabolic liability [1]. Furthermore, within the aminothiazole class, the 4-trifluoromethylphenyl substituent imparts a >100-fold difference in lipophilicity versus 4-fluorophenyl or 4-chlorophenyl analogs, directly impacting cell permeability, plasma protein binding, and cytochrome P450 susceptibility [2]. Evidence from a head-to-head glioma cell study demonstrated that IKK inhibitors BMS-345541 and TPCA-1 differentially suppress interferon-stimulated gene subsets (MX1/GBP1 vs. ISG15), confirming that even compounds targeting the same kinase node produce non-redundant transcriptional signatures [3]. These data establish that neither scaffold-class interchange nor substituent-level substitution can be assumed to preserve biological outcome, making procurement of the exact CAS 478259-73-3 compound essential for reproducible research.

Quantitative Differentiation Evidence for 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone (CAS 478259-73-3) Versus Closest Comparators


Scaffold-Class Differentiation: Thiazole-Acetyl vs. Thiophene-Ureido Core Determines Kinase Targeting Profile

The target compound features a 2-aminothiazole core with a 5-acetyl substituent, placing it within the heteroaryl thiazole class explicitly claimed for Raf kinase inhibition in WO2009006404A2. In contrast, the frequently conflated TPCA-1 possesses a 2-ureidothiophene-3-carboxamide core claimed for IKK-2 inhibition [1]. This scaffold divergence dictates the ATP-binding pocket complementarity: thiazole-based Raf inhibitors typically engage the hinge region via the aminothiazole N and NH, whereas thiophene-ureido IKK inhibitors use the urea moiety for a distinct hydrogen-bond network [2]. The 4-trifluoromethylphenyl substituent (Hammett σₚ = +0.54) versus the 4-fluorophenyl of TPCA-1 (σₚ = +0.06) introduces an additional ~0.5-unit electronic difference at the para position, modulating π-stacking with the kinase hydrophobic pocket [3]. Procurement of the wrong CAS number (507475-17-4) thus introduces a different scaffold, different substituent electronics, and a different primary kinase target—compromising experimental reproducibility.

Kinase inhibitor selectivity Scaffold hopping ATP-competitive inhibitor Raf vs. IKK

Lipophilicity-Driven Differentiation: 2.9-Log-Unit Higher LogP Versus TPCA-1 Predicts Distinct ADME and Off-Target Profiles

The calculated octanol-water partition coefficient (LogP) of the target compound is 3.7, reflecting the combined lipophilic contributions of the 4-trifluoromethylphenyl group (π = +0.88) and the thiazole-acetyl scaffold [1]. This is 2.91 log units higher than TPCA-1 (XLogP = 0.79), placing the target compound well above the typical optimal range for oral absorption (LogP 1–3) while potentially conferring superior blood-brain barrier penetration (optimal CNS LogP range: 2–4) [2]. By comparison, the 4-chlorophenyl analog (compound 6c) and 4-fluorophenyl analog (compound 6b) from the same aminothiazole series exhibit FRAP antioxidant values of 123.20 and 111.83 µmol/L respectively, versus 106.53 µmol/L for the 4-trifluoromethylphenyl compound 6e—demonstrating that the CF₃ group attenuates electron-donating antioxidant capacity relative to Cl and F substituents [3]. The elevated LogP of CAS 478259-73-3 also predicts higher plasma protein binding and increased CYP2C9/2C19 metabolic susceptibility compared to the more hydrophilic TPCA-1, factors that must be accounted for in cell-based assay design (e.g., serum concentration effects) and in vivo dosing formulations [4].

LogP Lipophilicity ADME Blood-brain barrier permeability CYP450

Patent-Backed Target Differentiation: Explicit Raf Kinase Inhibitor Claims Provide IP and Indication Footprint Distinct from IKK-2 Inhibitors

CAS 478259-73-3 (registry QOVWUFYVARTOOR-UHFFFAOYSA-N) is structurally depicted and claimed in two patent families: WO2009006404A2 ('Heterocyclic Compounds Useful as Raf Kinase Inhibitors') and WO2010078408A1 ('Heteroaryl Compounds Useful as Raf Kinase Inhibitors'), both assigned to Novartis [1]. In WO2009006404A2, this compound appears in the context of Raf kinase inhibition for hyperproliferative disorders including cancer, alongside its oxime derivative which is synthesized from the target compound at 96% yield [2]. In contrast, TPCA-1 (CAS 507475-17-4) is patented and published exclusively as an IKK-2/NF-κB pathway inhibitor for inflammatory and autoimmune indications (collagen-induced arthritis, airway inflammation) [3]. The IKK inhibitor BMS-345541 (IKK-2 IC50 = 300 nM, IKK-1 IC50 = 4,000 nM) and SC-514 (IKK-2 IC50 = 3,000–12,000 nM) are 17- to 670-fold less potent on IKK-2 than TPCA-1, but none of these IKK-focused compounds carry Raf kinase patent claims . This patent landscape bifurcation means that CAS 478259-73-3 is the appropriate procurement choice for oncology-focused Raf/MEK/ERK pathway research, while TPCA-1, BMS-345541, or SC-514 should be selected for NF-κB/IKK-centric inflammatory disease studies.

Raf kinase Patent claims Intellectual property Target indication Oncology

Antiviral Activity of the 4-Trifluoromethylphenyl Aminothiazole Pharmacophore: Class-Level Evidence for Influenza A Targeting

A closely related 4-trifluoromethylphenyl-substituted aminothiazole (compound 5e in the Minickaitė et al. 2022 series) demonstrated statistically significant antiviral activity against the influenza A/Puerto Rico/8/34 (H1N1, PR8) strain in MDCK cells that was comparable to—and in some measures greater than (p < 0.0162)—the clinical standard-of-care agents oseltamivir and amantadine at 100 µM [1]. The 4-trifluoromethylphenyl substituent was specifically called out as conferring superior antiviral activity relative to other aryl substituents (4-Cl, 4-F, 4-CN, phenyl), with compound 5e ranking among the four most active compounds (alongside 8d, 5d, and 6e) out of the entire synthesized library [2]. While the target compound (CAS 478259-73-3) carries a 5-acetyl group rather than the propanoic acid moiety of compound 5e, the shared 2-((4-trifluoromethylphenyl)amino)thiazole pharmacophore is the critical determinant of antiviral activity in this series, supporting class-level inference of influenza A antiviral potential [3]. This antiviral activity profile is absent from TPCA-1, BMS-345541, and SC-514, establishing a biologically orthogonal selection criterion for the aminothiazole scaffold.

Antiviral Influenza A Aminothiazole PR8 strain Oseltamivir comparator

Differential Interferon Gene Regulation: IKK Inhibitors Produce Non-Redundant Transcriptional Signatures Confirming Scaffold-Specific Biology

In a head-to-head study in human glioma cell lines (U87, U251, LN229), the IKK inhibitors BMS-345541 and TPCA-1—despite sharing IKK-2 as their nominal target—produced markedly divergent effects on interferon (IFN)-stimulated gene (ISG) expression: both compounds completely suppressed MX1 and GBP1 expression, but had only minor effects on ISG15, and displayed marked differences in blocking IFN-induced antiviral action against vesicular stomatitis virus (VSV) and encephalomyocarditis virus (EMCV) [1]. These differential transcriptional and functional antiviral signatures demonstrate that IKK-active compounds with different chemical scaffolds (imidazoquinoxaline for BMS-345541, thiophene-ureido for TPCA-1) engage non-identical sets of off-target kinases and co-regulatory proteins, producing biologically non-redundant outcomes [2]. By extension, the thiazole-acetyl scaffold of CAS 478259-73-3—distinct from both BMS-345541 and TPCA-1—is predicted to produce a unique interferon-modulatory and antiviral signature that cannot be extrapolated from IKK-2 inhibitor data [3]. Furthermore, TPCA-1 has been independently identified as a dual IKK-β/JAK1 kinase inhibitor capable of overcoming oncolytic virus resistance in pancreatic cancer cells, a polypharmacology feature that is scaffold-dependent and not generalizable to all IKK-active compounds [4].

Interferon signaling Glioma NF-κB ISG Oncolytic virus

Synthetic Tractability and Derivative Potential: 96% Oxime Yield Enables Rapid Raf-Targeted Library Expansion

CAS 478259-73-3 undergoes clean, high-yielding conversion (96%) to its corresponding oxime derivative when treated with hydroxylamine hydrochloride in pyridine/methanol, as documented in patent WO2010078408A1 [1]. This transformation converts the 5-acetyl group into an oxime (C=N–OH) functionality, introducing an additional hydrogen-bond donor/acceptor pair that can further engage the Raf kinase ATP-binding pocket or modify physicochemical properties. The 96% isolated yield indicates a robust, scalable reaction with minimal byproduct formation, making this compound an attractive synthetic building block for parallel library synthesis in Raf-targeted medicinal chemistry campaigns [2]. In comparison, TPCA-1 (CAS 507475-17-4) carries a primary carboxamide at the thiophene 3-position that requires activation (e.g., via acyl chloride or coupling reagent) for further derivatization, adding synthetic steps and reducing overall yield. BMS-345541 and SC-514 similarly lack a ketone handle for simple oxime/oxime ether library generation . This ketone-to-oxime derivatization handle represents a concrete, yield-quantified procurement advantage for laboratories requiring a versatile Raf kinase inhibitor scaffold for hit-to-lead or lead optimization programs.

Synthetic yield Oxime derivatization Raf kinase library Medicinal chemistry Building block

Procurement-Matched Application Scenarios for 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone (CAS 478259-73-3)


Raf/MEK/ERK Pathway Inhibitor Screening and Lead Optimization in Oncology Drug Discovery

As a compound explicitly claimed in Novartis Raf kinase inhibitor patents (WO2009006404A2, WO2010078408A1), CAS 478259-73-3 is the appropriate procurement choice for oncology programs targeting the Ras/Raf/MEK/ERK signaling axis. The thiazole-acetyl scaffold provides a distinct ATP-competitive pharmacophore relative to sorafenib-type type II Raf inhibitors, potentially enabling conformation-specific Raf inhibition. The 96%-yield oxime derivatization handle supports rapid parallel synthesis of focused Raf inhibitor libraries, while the calculated LogP of 3.7 predicts sufficient membrane permeability for cell-based pERK inhibition assays [1]. Researchers should avoid substituting TPCA-1 (CAS 507475-17-4) or BMS-345541 for this application, as these compounds target IKK-2 rather than Raf and will yield false-negative results in Raf inhibition screens .

Influenza A Antiviral Lead Discovery Exploiting the 4-Trifluoromethylphenyl Aminothiazole Pharmacophore

The structurally validated antiviral activity of the 4-trifluoromethylphenyl-substituted aminothiazole pharmacophore against influenza A/PR8/34 H1N1 (compound 5e showing activity comparable or superior to oseltamivir at 100 µM; p < 0.0162) supports procurement of CAS 478259-73-3 as a starting scaffold for anti-influenza lead optimization [2]. The 5-acetyl group provides a synthetically accessible derivatization point for generating analogs with improved antiviral potency, selectivity index, and pharmacokinetic properties. The higher lipophilicity (LogP 3.7 vs. oseltamivir LogP 0.3) may confer advantages for intracellular target engagement but requires careful monitoring of cytotoxicity in MDCK or A549 cell-based antiviral assays [3].

Chemical Biology Studies of Scaffold-Specific Interferon Signaling Modulation and Oncolytic Virus Combination Therapy

The demonstration that structurally distinct IKK-active compounds (BMS-345541 vs. TPCA-1) produce non-redundant interferon-stimulated gene expression patterns and differential oncolytic virus protection in glioma cells establishes the principle that kinase inhibitor scaffold chemistry determines transcriptional outcome [4]. CAS 478259-73-3—with its unique thiazole-acetyl scaffold and Raf-targeting profile—offers a chemically orthogonal tool compound for dissecting the intersection of Raf kinase signaling, NF-κB pathway activity, and type I interferon responses in glioblastoma, pancreatic cancer, or other oncolytic virus-susceptible tumor models. The compound's higher LogP (3.7) may also favor blood-brain barrier penetration in glioblastoma models compared to more polar comparators [5].

Synthetic Building Block Procurement for Raf-Targeted and Antiviral Aminothiazole Library Synthesis

For medicinal chemistry groups and CROs requiring a versatile aminothiazole building block, CAS 478259-73-3 offers a validated 96%-yield ketone-to-oxime transformation that enables rapid generation of diverse Raf kinase inhibitor candidates [6]. The compound is commercially available at ≥98% purity from multiple vendors (MolCore, ChemScene, Aladdin, Leyan), with standard storage conditions (sealed, dry, 2–8°C) suitable for medium-term laboratory stockpiling . Procurement of this specific CAS number—rather than the commonly mis-shipped TPCA-1 (CAS 507475-17-4)—is essential to ensure the correct thiazole-acetyl scaffold, appropriate LogP for CNS or intracellular target programs, and compatibility with Raf-targeted patent strategies [1].

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